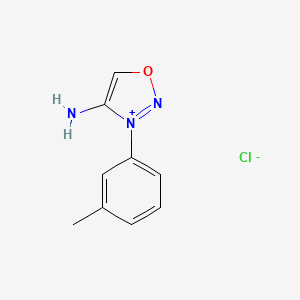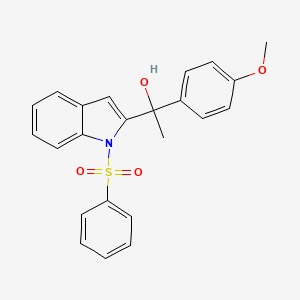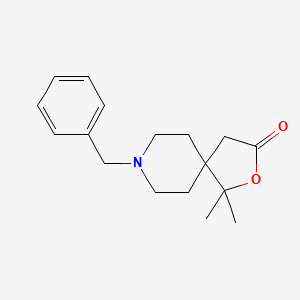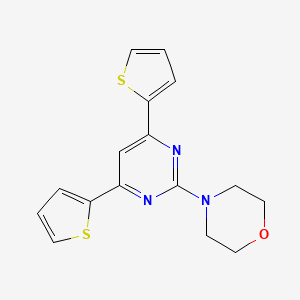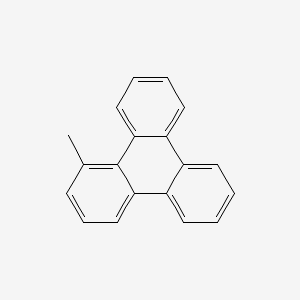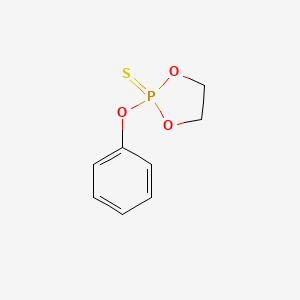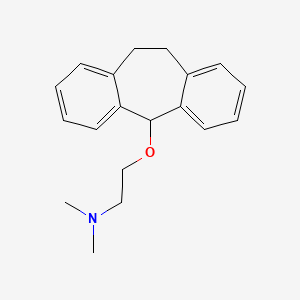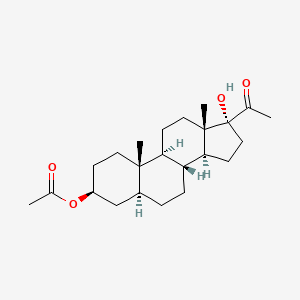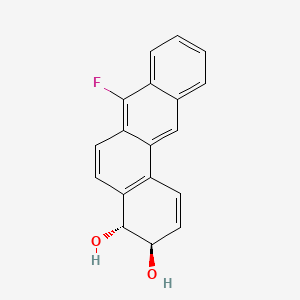
trans-3,4-Dihydroxy-3,4-dihydro-7-fluorobenz(a)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-3,4-Dihydroxy-3,4-dihydro-7-fluorobenz(a)anthracene: is a polycyclic aromatic hydrocarbon derivative. This compound is characterized by the presence of two hydroxyl groups and a fluorine atom attached to a benz(a)anthracene framework. It is of interest in various fields of scientific research due to its unique structural properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trans-3,4-Dihydroxy-3,4-dihydro-7-fluorobenz(a)anthracene typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with benz(a)anthracene.
Fluorination: Introduction of the fluorine atom at the 7th position can be achieved using electrophilic fluorination reagents such as Selectfluor.
Dihydroxylation: The dihydroxylation of the 3,4 positions is often carried out using osmium tetroxide (OsO4) followed by reduction with sodium bisulfite (NaHSO3).
Hydrogenation: The final step involves the hydrogenation of the double bond between the 3 and 4 positions using a catalyst like palladium on carbon (Pd/C) under hydrogen gas.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields. The choice of solvents, reagents, and catalysts is also optimized to ensure cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones.
Reduction: Reduction reactions can target the aromatic ring or the hydroxyl groups, leading to various hydrogenated products.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at positions not occupied by the hydroxyl or fluorine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of fully hydrogenated benz(a)anthracene derivatives.
Substitution: Various alkylated or acylated derivatives depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, trans-3,4-Dihydroxy-3,4-dihydro-7-fluorobenz(a)anthracene is used as a model compound to study the effects of fluorine substitution on the reactivity and stability of polycyclic aromatic hydrocarbons.
Biology
Biologically, this compound is investigated for its potential mutagenic and carcinogenic properties. It serves as a probe to understand the metabolic pathways involved in the bioactivation of polycyclic aromatic hydrocarbons.
Medicine
In medicine, research focuses on its potential as a chemotherapeutic agent. The compound’s ability to form DNA adducts makes it a candidate for studying mechanisms of action in cancer therapy.
Industry
Industrially, this compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells, due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of trans-3,4-Dihydroxy-3,4-dihydro-7-fluorobenz(a)anthracene involves its metabolic activation to form reactive intermediates. These intermediates can interact with cellular macromolecules, such as DNA, leading to the formation of DNA adducts. This interaction can result in mutagenesis and carcinogenesis. The primary molecular targets include cytochrome P450 enzymes and epoxide hydrolase, which facilitate the formation of dihydrodiol epoxides, the ultimate carcinogenic metabolites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- trans-3,4-Dihydroxy-3,4-dihydrobenzo(a)anthracene
- trans-5,6-Dihydroxy-5,6-dihydrobenzo(a)anthracene
- trans-8,9-Dihydroxy-8,9-dihydrobenzo(a)anthracene
Uniqueness
The presence of the fluorine atom in trans-3,4-Dihydroxy-3,4-dihydro-7-fluorobenz(a)anthracene distinguishes it from other similar compounds. This fluorine substitution can significantly alter the compound’s electronic properties, reactivity, and biological activity. The fluorine atom can also influence the compound’s metabolic stability and its interaction with biological targets, making it a unique subject of study in various scientific fields.
Eigenschaften
CAS-Nummer |
89577-38-8 |
|---|---|
Molekularformel |
C18H13FO2 |
Molekulargewicht |
280.3 g/mol |
IUPAC-Name |
(3R,4R)-7-fluoro-3,4-dihydrobenzo[a]anthracene-3,4-diol |
InChI |
InChI=1S/C18H13FO2/c19-17-11-4-2-1-3-10(11)9-15-12-7-8-16(20)18(21)14(12)6-5-13(15)17/h1-9,16,18,20-21H/t16-,18-/m1/s1 |
InChI-Schlüssel |
AYSYSODSLPUONT-SJLPKXTDSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=C3C4=C(C=CC3=C2F)[C@H]([C@@H](C=C4)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C4=C(C=CC3=C2F)C(C(C=C4)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


